Bepridil, (R)-
Description
Historical Context of Bepridil (B108811) as a Research Compound
Bepridil emerged as a research compound with a unique profile, chemically distinct from other calcium channel blockers of its time such as diltiazem (B1670644) hydrochloride, nifedipine, and verapamil (B1683045) hydrochloride. ncats.iodrugbank.com Initial laboratory investigations characterized it as a non-selective calcium channel blocker with significant anti-anginal properties. drugbank.comresearchgate.net Early in vitro studies using isolated myocardial and vascular smooth muscle preparations demonstrated that bepridil inhibits the transmembrane influx of calcium ions. ncats.iodrugbank.com These foundational studies showed that it reduced both the slope of the calcium dose-response curve and the maximum calcium-induced inotropic response. ncats.iodrugbank.com
Beyond its effects on slow calcium (L-type) channels, bepridil was found to possess a multifaceted mechanism of action. ncats.iopatsnap.com Research revealed its ability to inhibit the fast sodium inward current in myocardial and vascular smooth muscle. ncats.io Furthermore, it was identified as a calmodulin antagonist and was shown to interfere with calcium binding to this key signaling protein. ncats.iodrugbank.comnih.gov In cardiac myocytes, in vitro experiments also demonstrated that bepridil binds tightly to actin. ncats.iodrugbank.com Its effects were not limited to calcium and sodium channels; early in vitro studies on Na+,K(+)-ATPase from dog kidney found that bepridil had a dose-dependent inhibitory effect on the enzyme's activity, acting in a non-competitive manner with the ATP-Mg2+ complex and partially competitive with K+. nih.gov
Significance of (R)-Enantiomer in Mechanistic Studies
Bepridil possesses a single chiral center and is often administered as a racemic mixture. ncats.io However, mechanistic studies have highlighted the stereoselective activity of its enantiomers, underscoring the importance of studying the (R)-isomer specifically. In certain experimental models, the (R)-enantiomer of bepridil has been shown to be more active than the (S)-enantiomer. ncats.io
A key investigation in a retrogradely perfused, paced rat heart model provided quantitative data on this stereoselectivity. The study found that the (+)-enantiomer, (R)-Bepridil, was significantly more potent in its effect on coronary blood flow than the (-)-isomer. ncats.io A similar, though less pronounced, stereoselectivity was observed for its effect on myocardial contractility. ncats.ioresearchgate.net
| Parameter | Enantiomer | Relative Potency | Finding Reference |
| Coronary Flow Increase | (R)-Bepridil | 4.27 times more potent | ncats.io |
| (S)-Bepridil | Baseline | ncats.io | |
| Maximum Systolic Left Ventricular Pressure (MSLVP) Depression | (R)-Bepridil | 3-4 times more potent | ncats.io |
| (S)-Bepridil | Baseline | ncats.io |
Scope of Current Academic Inquiry into (R)-Bepridil
Contemporary academic research has expanded the investigation of bepridil far beyond its original cardiovascular context, with numerous studies exploring its potential in oncology and virology, often using the racemic mixture in foundational work that paves the way for enantiomer-specific studies.
In oncology research, bepridil has been investigated for its effects on various cancer cell lines in vitro. A 2023 study demonstrated that bepridil significantly reduced cell viability, migration, and invasion in metastatic ovarian cancer cell lines (SKOV-3 and SKOV-3-13). nih.gov In this research, bepridil treatment also reversed the TGF-β1-induced epithelial–mesenchymal transition (EMT)-like phenotype. nih.gov These in vitro findings were corroborated in an in vivo mouse xenograft model, where bepridil treatment reduced tumor growth. nih.gov Bepridil has also shown anticancer efficacy against melanoma, hepatocellular carcinoma, breast, and prostate cancer cells in vitro. nih.gov Further mechanistic studies in human astrocytoma and neuroblastoma cells suggest that bepridil enhances the antitumor activity of antiestrogens by blocking the Na+-Ca2+ exchange mechanism, leading to a prolonged increase in intracellular Ca2+ concentration. nih.gov
| Research Area | Model System | Key Research Findings | Finding Reference |
| Oncology | Ovarian Cancer Cells (in vitro) | Reduced cell viability, migration, and invasion. Reversed EMT. | nih.gov |
| Ovarian Cancer (in vivo mouse model) | Significantly reduced tumor growth. | nih.gov | |
| Brain Tumor Cells (in vitro) | Potentiated antiestrogen-induced growth inhibition via Na+-Ca2+ exchange blockade. | nih.gov | |
| Virology | SARS-CoV-2 (in vitro, Vero E6 & A549 cells) | Inhibited virus-induced cytopathogenic effect. | nih.govwikipedia.org |
| Ebola & Marburg Virus (in vitro) | Identified as a potent inhibitor of filoviruses. | nih.govnih.gov | |
| Marburg Virus (in vivo mouse model) | Resulted in 80-90% survival in a lethal infection model. | nih.govnih.gov | |
| Ebola Virus (in vivo mouse model) | Resulted in 100% survival in a lethal infection model. | wikipedia.orgnih.gov | |
| Pain Research | Visceral Pain (in vivo mouse model) | Attenuated colonic and bladder pain-like nociceptive behavior. | jst.go.jp |
| Ion Channel Research | TREK-1 Potassium Channel (in vitro) | Inhibited TREK-1 currents in a concentration-dependent manner. | nih.gov |
In the field of virology, bepridil has been identified as a broad-spectrum antiviral agent in preclinical models. In vitro studies using Vero E6 and A549 cells showed that bepridil completely inhibits the cytopathogenic effects induced by SARS-CoV-2. nih.govwikipedia.org It was also identified as a potent in vitro inhibitor of filoviruses, including Ebola and Marburg viruses. nih.govnih.gov Subsequent studies in lethal murine models of Marburg virus disease found that bepridil treatment resulted in 80-90% survival. nih.govnih.gov An even more pronounced effect was seen in a mouse model of Ebola virus, where treatment led to a 100% survival rate. wikipedia.orgnih.gov Mechanistically, it is suggested that bepridil inhibits filoviruses at a late stage of viral entry. nih.gov
Current research also continues to probe its fundamental interactions with various ion channels. It has been shown to block T-type calcium channels, which may be related to its observed efficacy in mouse models of visceral pain. jst.go.jp Furthermore, patch-clamp studies revealed that bepridil can inhibit TREK-1 potassium channels in a concentration-dependent manner, adding another layer to its complex pharmacological profile. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
110143-74-3 |
|---|---|
Molecular Formula |
C24H34N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-benzyl-N-[(2R)-3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/t24-/m1/s1 |
InChI Key |
UIEATEWHFDRYRU-XMMPIXPASA-N |
Isomeric SMILES |
CC(C)COC[C@@H](CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Enantioselective Synthesis and Stereochemical Impact
Methodologies for Enantioselective Synthesis of (R)-Bepridil
The synthesis of enantiomerically pure (R)-Bepridil is crucial for studying its specific interactions and pharmacological effects. Researchers have developed several stereoselective methods to achieve high enantiopurity.
A prominent and efficient method for the enantioselective synthesis of (R)-Bepridil utilizes Jacobsen's hydrolytic kinetic resolution (HKR). rsc.orgresearchgate.net This strategy allows for the effective separation of enantiomers from a racemic mixture, yielding a key intermediate with high optical purity.
The synthesis begins with the hydrolytic kinetic resolution of racemic 2-(isobutoxymethyl)oxirane using a chiral (salen)Co(III) complex as the catalyst. rsc.orgresearchgate.net This step selectively hydrolyzes the (S)-enantiomer of the epoxide, leaving the desired (R)-2-(isobutoxymethyl)oxirane unreacted and in high enantiomeric excess (>99% ee). researchgate.net
The key steps in this synthetic route are as follows:
Hydrolytic Kinetic Resolution : Racemic 2-(isobutoxymethyl)oxirane is resolved to isolate the (R)-epoxide.
Regioselective Ring Opening : The resulting chiral (R)-epoxide undergoes regioselective ring opening with N-benzylaniline. This reaction yields the corresponding amino alcohol intermediate. researchgate.net
Mitsunobu Reaction : The hydroxyl group of the amino alcohol is then substituted with a succinimide (B58015) moiety. This step is critical and has been optimized to proceed without loss of enantioselectivity. rsc.orgresearchgate.net The conditions for this reaction were systematically varied to maximize the yield and maintain high enantioselectivity.
Amide Reduction : Finally, the succinimido derivative is reduced using a reducing agent such as Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) to furnish the target molecule, (R)-Bepridil. researchgate.net
This convergent approach is noted for its efficiency, use of readily available starting materials, and the high enantiopurity of the final product. rsc.orgresearchgate.net
| Entry | Reagents (equiv.) | Solvent | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | PPh₃ (2), DIAD (1.5), Succinimide (2) | THF | 0 °C to rt | 70 | >99 |
| 2 | PPh₃ (2), DEAD (1.5), Succinimide (2) | THF | 0 °C to rt | 65 | >99 |
| 3 | PPh₃ (2), DBAD (1.5), Succinimide (2) | THF | 0 °C to rt | 68 | >99 |
| 4 | PPh₃ (2), DIAD (1.5), Succinimide (2) | Toluene | 0 °C to rt | 62 | >99 |
| 5 | PPh₃ (2), DIAD (1.5), Succinimide (2) | DCM | 0 °C to rt | 55 | >99 |
| 6 | PBu₃ (2), DIAD (1.5), Succinimide (2) | THF | 0 °C to rt | 75 | 95 |
| 7 | PPh₃ (4), DIAD (3), Succinimide (4) | THF | 0 °C to rt | 80 | >99 |
| 8 | PPh₃ (4), DIAD (3), Succinimide (4) | THF | reflux | 88 | >99 |
Data sourced from Mujahid et al., 2017. researchgate.net Abbreviations: PPh₃ (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), DEAD (Diethyl azodicarboxylate), DBAD (Di-tert-butyl azodicarboxylate), PBu₃ (Tributylphosphine), THF (Tetrahydrofuran), DCM (Dichloromethane), rt (room temperature), ee (enantiomeric excess).
An alternative process for preparing (R)-Bepridil with high enantiopurity has also been developed, starting from different chiral precursors. google.com One such patented method involves the following sequence:
Reaction of isobutanol with (R)-epichlorohydrin using a phase transfer catalyst to obtain (R)-2-(isobutoxymethyl)oxirane.
Regioselective ring opening of the chiral epoxide with aniline (B41778) in the presence of a catalyst like lithium bromide to produce an intermediate amino alcohol. google.com
N-benzoylation of the amino alcohol using benzoyl chloride.
Treatment of the N-benzoylated derivative with succinimide under standard Mitsunobu protocol conditions.
Reduction of the resulting amide compound using a borane-dimethyl sulfide (B99878) (borane-DMS) complex to yield the final (R)-Bepridil product. google.com
This route provides an alternative pathway to access the enantiomerically pure compound and is noted for its potential application in producing (R)-Bepridil for its anti-arrhythmic and calmodulin antagonistic activities. google.com
Stereospecificity in Molecular Recognition and Biological Activity
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets. drugbank.com For bepridil (B108811), the (R)- and (S)-enantiomers exhibit differences in their interactions with molecular targets, which translates to distinct pharmacological profiles.
Bepridil is known to be a non-selective ion channel blocker, affecting calcium, sodium, and potassium channels, and it also interacts with calmodulin. drugbank.comnih.govwikipedia.org While some of its actions show a relative lack of stereospecificity, notable differences between the enantiomers have been observed. researchgate.net
Pharmacological studies have indicated that the (R)-enantiomer of bepridil is more active than the (S)-enantiomer in certain contexts. researchgate.netncats.io The primary molecular targets of bepridil include:
Calcium Channels : Bepridil blocks both L-type and T-type calcium channels. drugbank.com This action contributes to its vasodilatory and negative inotropic effects.
Sodium Channels : The compound exhibits a lidocaine-like fast kinetic block of the inward sodium current, an effect that is more pronounced in ischemic (low pH) conditions. nih.govnih.gov
Potassium Channels : Bepridil also blocks outward potassium currents, which leads to a prolongation of the action potential duration. nih.gov
Calmodulin : Bepridil acts as a calmodulin antagonist, interfering with calcium-dependent signaling pathways. nih.govnih.gov This action is thought to play a substantial role in its vasodilator effect. researchgate.net
Studies comparing the enantiomers have shown that the dextrorotatory isomer, (+)-bepridil or (R)-Bepridil, is more potent than the levorotatory isomer, (-)-bepridil or (S)-Bepridil, in producing certain cardiovascular effects. researchgate.netncats.io However, the inhibition of calmodulin appears to show little stereoselectivity. researchgate.net
The differences in molecular interactions between the bepridil enantiomers lead to observable variations in their pharmacological effects in preclinical studies. These studies have been crucial in elucidating the stereochemical influence on the drug's activity profile.
In a key preclinical study using retrogradely perfused, paced rat hearts, the (+)-enantiomer ((R)-Bepridil) was found to be significantly more potent than the (-)-enantiomer ((S)-Bepridil). ncats.io Specifically, (R)-Bepridil was 4.27 times more potent at increasing coronary flow. A similar stereoselectivity of 3- to 4-fold was observed for its negative inotropic activity, which is the reduction of maximum systolic left ventricular pressure. ncats.io
Another study on isolated vascular tissues provided further insight. In isolated rabbit aorta, both enantiomers were equipotent in relaxing contractions induced by phenylephrine. researchgate.net However, when contractions were induced by high potassium concentrations, the dextrorotatory ((R)) isomer was approximately twice as potent as the levorotatory ((S)) isomer. researchgate.net This suggests that the stereoselectivity of bepridil's vasodilatory action is dependent on the specific mechanism of vascular contraction. The relative lack of stereospecificity against phenylephrine-induced contractions supports the hypothesis that intracellular actions, such as calmodulin inhibition, are less stereoselective. researchgate.net
| Preclinical Model | Pharmacological Effect | Potency Comparison | Reference |
|---|---|---|---|
| Retrogradely perfused, paced rat heart | Increase in coronary flow | (R)-Bepridil is 4.27x more potent than (S)-Bepridil | ncats.io |
| Retrogradely perfused, paced rat heart | Negative inotropy (reduction in MSLVP) | (R)-Bepridil is 3-4x more potent than (S)-Bepridil | ncats.io |
| Isolated rabbit aorta (Potassium-induced contraction) | Vasorelaxation | (R)-Bepridil is ~2x more potent than (S)-Bepridil | researchgate.net |
| Isolated rabbit aorta (Phenylephrine-induced contraction) | Vasorelaxation | (R)-Bepridil and (S)-Bepridil are equipotent | researchgate.net |
MSLVP: Maximum Systolic Left Ventricular Pressure
These preclinical findings underscore the importance of stereochemistry in the pharmacological profile of bepridil, with the (R)-enantiomer generally demonstrating greater potency for key cardiovascular effects related to ion channel blockade.
Mechanisms of Action at the Molecular and Cellular Level
Ion Channel Modulation by Bepridil (B108811)
Bepridil's pharmacological profile is defined by its ability to block various voltage-gated ion channels, thereby altering ion flux across cell membranes.
Bepridil is recognized as a potent blocker of voltage-gated calcium channels, with a particular affinity for L-type channels, and also exhibits activity against T-type calcium channels.
Bepridil significantly inhibits L-type calcium channels (CaV1.2), which are crucial for cardiac muscle contraction and vascular smooth muscle tone. This inhibition is concentration-dependent, leading to reduced calcium influx into cells. Studies have reported a range of IC50 values for Bepridil's blockade of CaV1.2. For instance, in guinea pig ventricular myocytes, the IC50 was found to be approximately 0.5 µM researchgate.nettocris.com. Other studies using different expression systems or methodologies reported IC50 values between 0.5 µM and 1.6 µM nih.govmedchemexpress.comhmdb.canih.govncats.iodrugbank.comchemsrc.comcaymanchem.com. This potent blockade of CaV1.2 channels contributes to Bepridil's anti-anginal effects by reducing cardiac contractility and vasodilation.
Table 1: Bepridil Inhibition of L-type Calcium Channels (CaV1.2)
| Ion Channel Subtype | Effect | IC50 (µM) | Reference(s) |
| CaV1.2 | Inhibition | 0.5 - 1.6 | researchgate.nettocris.comnih.govmedchemexpress.comhmdb.canih.govncats.iodrugbank.comchemsrc.comcaymanchem.com |
Bepridil also demonstrates inhibitory effects on T-type calcium channels, specifically CaV3.2 and CaV3.3. These channels play roles in neuronal excitability, cardiac pacemaking, and pain signaling. The inhibition of CaV3.2 channels by Bepridil is notably voltage-dependent. At a holding potential of -70 mV, the IC50 was reported as 0.4 µM, whereas at -100 mV, it increased to 10.6 µM jst.go.jpnih.govjst.go.jp. Other studies have reported IC50 values for CaV3.2 between 0.4 µM and 10.6 µM drugbank.comcaymanchem.comjst.go.jpnih.govjst.go.jpnih.govresearchgate.netselleck.co.jpopenneurologyjournal.com. For CaV3.3 channels, reported IC50 values are around 0.49 µM researchgate.net and 270 nM selleck.co.jp. These findings suggest that Bepridil's action on T-type channels is influenced by the membrane potential, with greater potency at more depolarized potentials nih.gov.
Table 2: Bepridil Inhibition of T-type Calcium Channels (CaV3.2, CaV3.3)
| Ion Channel Subtype | Effect | IC50 (µM) | Reference(s) |
| CaV3.2 | Inhibition (voltage-dependent) | 0.4 (at -70 mV) to 10.6 (at -100 mV) | drugbank.comcaymanchem.comjst.go.jpnih.govjst.go.jpnih.govresearchgate.netselleck.co.jpopenneurologyjournal.com |
| CaV3.3 | Inhibition | 0.27 - 0.49 | researchgate.netselleck.co.jp |
Bepridil also inhibits voltage-gated sodium channels (NaV), which are essential for the rapid depolarization phase of action potentials in excitable cells. The inhibition of NaV channels by Bepridil is less potent compared to its effects on calcium channels, with reported IC50 values in the micromolar to millimolar range. For example, in neonatal rat cardiomyocytes and HEK-NaV1.5 cells, short-term application of Bepridil inhibited Na+ current (INa) with IC50 values of approximately 96.3 µM and 82.0 µM, respectively nih.gov. Other studies have reported IC50 values for NaV inhibition ranging from 4 µM to 300 µM tocris.comnih.govnih.govcapes.gov.br. Bepridil can also shift the steady-state inactivation curve of NaV channels in the negative direction and prolong recovery from inactivation nih.govnih.govcapes.gov.br. Furthermore, long-term exposure to Bepridil has been shown to augment INa by inhibiting proteasome-mediated degradation of the Nav1.5 α-subunit, mediated by calmodulin inhibition nih.gov.
Table 3: Bepridil Inhibition of Voltage-Gated Sodium Channels (NaV)
| Ion Channel Subtype | Effect | IC50 (µM) | Reference(s) |
| NaV (e.g., NaV1.5) | Inhibition, shifts inactivation curve, use-dependent block, long-term augmentation of current | 4 - 300 (short-term) | tocris.comnih.govnih.govcapes.gov.br |
Bepridil also modulates the activity of various potassium channels, including the delayed rectifier potassium currents.
Bepridil inhibits both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current. These currents are critical for the repolarization of the cardiac action potential. Studies have indicated that Bepridil inhibits IKs with an IC50 of 6.2 µM tocris.comcaymanchem.comamegroups.orgnih.govamegroups.cnnih.gov. The inhibition of IKr by Bepridil appears to be less potent and occurs in a cooperative manner, with an IC50 of 13.2 µM and a Hill coefficient of 3.03 nih.govnih.gov. This suggests that at therapeutic concentrations (around 2-3 µM), Bepridil may selectively block IKs more effectively than IKr nih.gov.
Table 4: Bepridil Inhibition of Delayed Rectifier Potassium Currents (IKr, IKs)
| Ion Channel Type | Effect | IC50 (µM) | Reference(s) |
| IKs | Inhibition | 6.2 | tocris.comcaymanchem.comamegroups.orgnih.govamegroups.cnnih.gov |
| IKr | Inhibition | 13.2 | tocris.comcaymanchem.comamegroups.orgnih.govamegroups.cnnih.gov |
Compound List:
Bepridil
Potassium Channels
ATP-Sensitive Potassium Channels (KATP), Sarcolemmal and Mitochondrial
Bepridil demonstrates a dual effect on ATP-sensitive potassium (KATP) channels, acting as an inhibitor of sarcolemmal KATP (sarcKATP) channels while simultaneously activating mitochondrial KATP (mitoKATP) channels. Studies in guinea pig ventricular myocytes have shown bepridil to be an inhibitor of sarcKATP channels, with reported IC50 values ranging from 6.6 to 10.5 µM drugbank.comcaymanchem.com. In contrast, bepridil has been identified as an opener of mitoKATP channels, evidenced by its ability to increase mitochondrial matrix volume and oxidize flavoproteins in a concentration-dependent manner caymanchem.comnih.govnih.govtandfonline.com. The cardioprotective effects attributed to bepridil have been shown to be abolished by mitoKATP channel blockers, underscoring the role of mitoKATP channel activation in its beneficial actions nih.govtandfonline.com.
Na+-Activated Potassium Channels (KNa)
Bepridil also exerts inhibitory effects on Na+-activated potassium (KNa) channels. Electrophysiological studies in isolated patches from guinea pig ventricular myocytes have determined that bepridil inhibits KNa channel currents with an IC50 value of 2.2 µmol·L−1 drugbank.comcaymanchem.comnih.gov. This blockade of KNa channels contributes to the compound's broader impact on cellular ion flux and electrical activity.
Two-Pore Domain Potassium Channels (TREK-1)
Further investigation into bepridil's ion channel interactions reveals its capacity to inhibit two-pore domain potassium channels, specifically TREK-1. Studies have demonstrated that bepridil can inhibit both baseline and activated TREK-1 currents. Reported IC50 values for TREK-1 inhibition by bepridil are approximately 0.59 µM for baseline currents and 4.08 µM for currents activated by BL-1249 nih.govamegroups.cn. Molecular modeling and docking studies suggest that bepridil may interact with the K+ pore domain and the M4 modulator pocket of the TREK-1 channel, potentially explaining its inhibitory action amegroups.cnamegroups.org.
Inhibition of Na+/Ca2+ Exchange (NCX)
Bepridil is recognized as an inhibitor of the sodium-calcium exchanger (NCX), a critical transporter involved in maintaining cellular calcium homeostasis. Bepridil has been shown to block both the forward and reverse modes of NCX operation jst.go.jpresearchgate.net. The IC50 values for NCX inhibition by bepridil are reported to be in the range of approximately 14–25 µM nih.govrndsystems.com, with one study indicating an IC50 of 68 µmol/L in specific experimental conditions nih.gov. This inhibition of NCX by bepridil has been observed to reduce mineral deposition in osteoblasts, suggesting a role in calcium regulation beyond cardiac tissue nih.gov.
Calcium Sensitization and Myofibrillar Interactions
Bepridil's influence extends to the cardiac contractile machinery, where it acts as a calcium sensitizer, enhancing the response of the myofilaments to calcium.
Calmodulin Binding and Antagonism
A significant mechanism of bepridil's action involves its role as a calmodulin antagonist. Bepridil exhibits specific binding affinity towards calmodulin in the presence of calcium ions, which leads to the inhibition of calcium influx nih.govnih.govglowm.com. This calmodulin antagonism is believed to contribute to some of bepridil's effects on ion channel remodeling nih.gov. Furthermore, bepridil's ability to inhibit calmodulin-dependent enzymes, such as myosin light chain kinase, has been noted, with these effects potentially contributing to its protective actions in ischemic myocardium nih.govnih.gov.
Effects on Actomyosin (B1167339) ATPase Activity
Consistent with its role as a calcium sensitizer, Bepridil has been shown to stimulate the activity of actomyosin Mg++-ATPase in cardiac myofibrils nih.govpnas.orgresearchgate.net. This stimulation is particularly noted at lower free calcium concentrations nih.gov. The mechanism involves Bepridil's interaction with cardiac troponin C (cTnC), where it stabilizes the calcium-bound, open conformation of cTnC. This stabilization enhances the affinity of cTnC for troponin I (TnI), leading to a more efficient release of TnI's inhibitory effect on actin. Consequently, the interaction between actin and myosin is facilitated, promoting the ATPase activity necessary for muscle contraction pnas.orgpnas.orgresearchgate.net. Myofibrils lacking the troponin-tropomyosin complex are not affected by Bepridil, underscoring the specificity of its action on the thin filament regulatory system nih.gov.
Modulation of Intracellular Signaling Pathways
Bepridil influences several intracellular signaling pathways, notably those involving endosomal pH regulation and protein processing, as well as pathways related to protein degradation and channel protein trafficking.
Influence on Endosomal pH and Protein Cleavage (e.g., β- and γ-Secretase)
Bepridil acts as a weak base, leading to a concentration-dependent increase in the pH of endosomal and lysosomal compartments within cells pnas.orgnih.govresearchgate.netbiorxiv.org. Studies have demonstrated that Bepridil can raise endosomal pH from approximately 5.1 to 5.5 nih.govresearchgate.net. This mild alkalinization is significant because enzymes like β-secretase (BACE1), which are involved in the processing of amyloid precursor protein (APP), have a narrow pH optimum in the acidic range (pH 4.5–4.8) nih.govresearchgate.net. By increasing the endosomal pH, Bepridil effectively inhibits BACE1 activity, thereby reducing the cleavage of APP and subsequent amyloid-beta (Aβ) peptide accumulation nih.govresearchgate.netnih.gov. Bepridil also modulates the cleavage specificity of γ-secretase, another enzyme involved in APP processing, though this effect appears to be independent of its influence on endosomal pH nih.govjneurosci.org.
Impact on Proteasome Signals and Channel Protein Trafficking
Impact on Proteasome Signals: Bepridil has been implicated in modulating cellular protein degradation pathways, specifically through its effects on the ubiquitin-proteasome system. Long-term exposure to Bepridil has been shown to inhibit calmodulin action, which in turn leads to a decrease in the degradation of the NaV1.5 alpha-subunit, a key component of cardiac sodium channels nih.govnih.gov. This effect is mediated by blunting proteasome signals, as Bepridil and its related calmodulin inhibitor, W-7, were found to significantly decrease the activity of the 20S proteasome in a concentration-dependent manner nih.govnih.gov. While one study noted Bepridil did not inhibit proteasome activity researchgate.net, other research indicates its role in modulating proteasomal degradation pathways.
Impact on Channel Protein Trafficking: Bepridil's effects on ion channel protein expression and turnover suggest an influence on channel trafficking. Its long-term application can lead to the upregulation of cardiac Na+ channels (NaV1.5) by slowing the degradation of the NaV1.5 alpha-subunit, likely through the inhibition of calmodulin's action on the ubiquitin-proteasome pathway nih.govnih.gov. Furthermore, Bepridil has been shown to impair the trafficking of NOTCH1 proteins, leading to a reduction in specific NOTCH1 fragments mdpi.com. Bepridil also acts as a blocker of the TREK-1 potassium channel (KCNK2), a channel involved in regulating cardiac myocyte action potentials and implicated in cardiovascular diseases amegroups.cn. The IC50 for Bepridil's blockade of TREK-1 channels in cardiac myocytes is reported to be 2.7 µM amegroups.cn.
Data Tables
Table 1: Endosomal pH Modulation by Bepridil
| Bepridil Concentration | Endosomal pH | Change in pH (ΔpH) | Source |
| Control (0 µM) | 5.1 ± 0.02 | - | nih.govresearchgate.net |
| 5 µM | 5.2 ± 0.05 | +0.1 | nih.govresearchgate.net |
| 10 µM | 5.3 ± 0.03 | +0.2 | nih.govresearchgate.net |
| 20 µM | 5.5 ± 0.05 | +0.4 | nih.govresearchgate.net |
Note: pH values are approximate and represent findings from cellular assays. The exact values and standard deviations may vary between studies.
Table 2: Inhibition of Proteasome Activity by Bepridil
| Treatment | Effect on 20S Proteasome Activity | Notes | Source |
| Bepridil | Decreased | Concentration-dependent inhibition | nih.govnih.gov |
| W-7 (Calmodulin Inhibitor) | Decreased | Concentration-dependent inhibition | nih.govnih.gov |
| MG132 (Proteasome Inhibitor) | Decreased | Used as a positive control; significant decrease | nih.govnih.gov |
Note: Specific quantitative data (e.g., IC50 values) for proteasome inhibition by Bepridil were not consistently provided in the reviewed snippets.
Table 3: Bepridil Blockade of Potassium Channels
| Potassium Channel | IC50 Value (µM) | Cell Type/Context | Source |
| TREK-1 (KCNK2) | 2.7 | Neonatal cardiac myocytes | amegroups.cn |
| IKr | 13.2 | Not specified | amegroups.cn |
| IKs | 6.2 | Not specified | amegroups.cn |
| BKca | 1.866 | Not specified | amegroups.cn |
| K(ATP) | 6.6 | Not specified | amegroups.cn |
Note: IC50 values represent the concentration of Bepridil required to inhibit 50% of the channel's activity.
List of Compounds Mentioned:
Bepridil
(R)-Bepridil
Calmodulin
Troponin C (cTnC)
Troponin I (TnI)
Actin
Myosin
Troponin-tropomyosin complex
Amyloid precursor protein (APP)
β-secretase (BACE1)
γ-secretase
Amyloid-beta (Aβ)
NaV1.5 alpha-subunit
NOTCH1 protein
TREK-1 potassium channel (KCNK2)
W-7 (Calmodulin Inhibitor)
MG132 (Proteasome Inhibitor)
Electrophysiological Characterization in Isolated Systems and Preclinical Models
Effects on Action Potential Duration and Refractoriness
Bepridil (B108811) has demonstrated a notable capacity to prolong cardiac action potential duration (APD) and increase refractoriness in different cardiac components. Studies on isolated cardiac tissues have shown that Bepridil lengthens the total action potential duration under various conditions nih.gov. In mouse ventricular myocytes, Bepridil at a concentration of 10 µM was observed to prolong the action potential duration to 477±46.67 ms (B15284909) semanticscholar.orgamegroups.org. Furthermore, Bepridil exhibits dose-related class I antiarrhythmic properties, influencing electrophysiological changes such as the prolongation of the QT and QTc intervals glowm.com. Clinical observations have also indicated that Bepridil prolongs the QT interval in a majority of patients nih.govjst.go.jp.
Beyond its effects on APD, Bepridil significantly impacts refractoriness. In canine studies, intravenous administration of Bepridil increased the atrial effective refractory period and AV nodal refractoriness nih.gov. Investigations in patients with atrioventricular accessory pathways revealed that Bepridil prolonged refractoriness in these pathways in both anterograde and retrograde directions nih.gov. Similarly, studies in canine cardiac tissues indicated that Bepridil increased the refractory period of the atrium and the atrioventricular (AV) node nih.gov. Long-term administration in animal models has also shown that Bepridil can prevent the shortening of the effective refractory period in the atrium when subjected to high-frequency electrical pacing oita-u.ac.jp.
Table 1: Effects of Bepridil on Action Potential Duration and Refractoriness
| Parameter | Model/Tissue | Bepridil Concentration | Effect | Reference(s) |
| Total Action Potential Duration | Canine Purkinje Fibers | 1.9 µmol/L | Lengthened | nih.gov |
| Action Potential Duration | Mouse Ventricular Myocytes | 10 µM | Prolonged (477±46.67 ms) | semanticscholar.orgamegroups.org |
| QTc Interval | Humans | Not specified | Prolonged | glowm.comnih.govjst.go.jp |
| Atrial Effective Refractory Period | Dogs (anesthetized) | 5 mg/kg (IV) | Increased | nih.gov |
| AV Node Refractory Period | Dogs (anesthetized) | 5 mg/kg (IV) | Increased | nih.gov |
| Accessory Pathway Refractoriness | Patients with WPW syndrome | Not specified | Prolonged (anterograde/retrograde) | nih.gov |
| AV Node Functional Refractory Period | Patients with WPW syndrome | Not specified | Increased | nih.gov |
Modulation of Sinoatrial Node Activity
Bepridil exerts a direct influence on the sinoatrial (SA) node, leading to a reduction in heart rate and automaticity. In preclinical studies using rabbit SA node preparations, Bepridil was found to decrease spontaneous activity and heart rate. At concentrations of 5 x 10⁻⁶ M, it reduced action potential amplitude and slowed the maximum rate of rise of phase 0 depolarization nih.govnih.govscispace.com. Higher concentrations of Bepridil (5 x 10⁻⁶ M) led to the cessation of sinus automaticity, accompanied by depolarization of the maximum diastolic potential nih.govnih.gov. In anesthetized dogs, Bepridil administration resulted in a marked reduction in heart rate, decreasing it from 98.7 ± 4.2 beats/min to 76 ± 5.3 beats/min nih.govscispace.com. This negative chronotropic effect is attributed to Bepridil's action on SA node slow channels, leading to a flattening of the phase 0 and phase 4 depolarization slopes nih.govscispace.com.
Table 2: Modulation of Sinoatrial Node Activity by Bepridil
| Parameter | Model/Tissue | Bepridil Concentration | Effect | Reference(s) |
| Sinus Node Rate | Rabbit SA Node | 5 x 10⁻⁶ M | Decreased | nih.govnih.govscispace.com |
| Sinus Node Rate | Dogs (anesthetized) | 5 mg/kg (IV) | Reduced (from 98.7±4.2 to 76±5.3 bpm) | nih.govscispace.com |
| Phase 4 Slope | Rabbit SA Node | 5 x 10⁻⁶ M | Decreased | nih.govscispace.com |
| Sinus Automaticity | Rabbit SA Node | 5 x 10⁻⁶ M | Stopped (at higher concentrations) | nih.govnih.gov |
| Action Potential Amplitude | Rabbit SA Node | 5 x 10⁻⁶ M | Reduced (from 71±8 mV to 47±6 mV) | nih.govscispace.com |
| Max. Systolic Depolarization Velocity | Rabbit SA Node | 5 x 10⁻⁶ M | Reduced (from 1.85±0.35 V/s to 0.84±0.28 V/s) | nih.govscispace.com |
Electrophysiological Comparisons with Other Modulators
Bepridil's electrophysiological profile has been compared with other antiarrhythmic and cardiovascular agents, highlighting its unique characteristics.
Vs. Verapamil (B1683045) and Ajmaline: In patients with atrioventricular accessory pathways, Bepridil and Verapamil were both effective in terminating AV nodal reentrant tachycardia. However, Ajmaline demonstrated greater efficacy in some cases of AV reentry. Bepridil was noted to slow the heart rate during tachycardia by depressing conduction in both normal and accessory pathways nih.gov.
Vs. Amiodarone: A comparative study in patients with established atrial fibrillation indicated that Bepridil might be slightly more effective than Amiodarone in converting fibrillation to sinus rhythm. Both drugs demonstrated comparable control of the ventricular response. However, Bepridil was associated with a higher incidence of ventricular arrhythmias, including torsade de pointes, likely due to its QT interval prolonging effects, a side effect not observed with Amiodarone in this study bmj.comnih.gov.
Vs. Nifedipine: Both Bepridil and Nifedipine, as calcium channel antagonists, were shown to decrease spontaneous SA node activity and slow depolarization rates. At higher concentrations, both drugs could abolish sinus automaticity. Their similar actions on SA node slow channels contribute to their negative chronotropic effects nih.gov.
General Electrophysiological Profile: Bepridil is recognized as a multichannel blocker, affecting calcium, sodium, and various potassium channels, including delayed rectifier potassium currents (IKr, IKs) and TREK-1 channels amegroups.orgoita-u.ac.jppatsnap.comnii.ac.jp. This broad spectrum of ion channel modulation distinguishes it from more selective agents and contributes to its complex electrophysiological effects, including both class I (sodium channel effects) and class IV (calcium channel effects) antiarrhythmic properties nih.gov.
Compound List:
Bepridil
Verapamil
Ajmaline
Amiodarone
Nifedipine
Structure Activity Relationships Sar and Computational Studies
Elucidation of Key Structural Motifs for Target Binding
The therapeutic effects of Bepridil (B108811) are largely attributed to its interaction with cardiac troponin C (cTnC), a key protein in the calcium-dependent regulation of heart muscle contraction. nih.gov SAR studies, supported by structural biology, have identified several key molecular features of Bepridil that are crucial for this binding.
Bepridil's calcium-sensitizing effect is derived from its calcium-dependent binding to the regulatory N-terminal domain (N-lobe) of cTnC, which stabilizes an "open" conformation of the protein. researchgate.net Crystal structure analysis of the cTnC complex reveals that Bepridil binding sterically hinders the conformational closing of the N-lobe, a step that is necessary for the release of calcium. researchgate.netnih.gov This stabilization enhances the affinity of cTnC for calcium, which in turn stimulates the actomyosin (B1167339) ATPase at intermediate calcium levels, leading to an increased contractile force. nih.gov
Furthermore, Bepridil exhibits stereoselectivity in its action. Although Bepridil is often administered as a racemate, studies have indicated that the (R)-enantiomer is more active in certain cardiovascular contexts. For instance, in perfused rat hearts, the (+)-enantiomer (presumed to be R-Bepridil) was found to be significantly more potent in increasing coronary flow than the (-)-isomer. This suggests that the specific three-dimensional arrangement of the chiral center is a critical determinant for optimal interaction with its biological targets.
Beyond troponin C, Bepridil also interacts with calmodulin, another important calcium-binding protein. This interaction is also calcium-dependent, and Bepridil competitively inhibits the activation of myosin light chain kinase by binding to the calcium-calmodulin complex. nih.gov This suggests that the structural motifs enabling interaction with hydrophobic pockets in calcium-activated proteins are a general feature of Bepridil's pharmacology.
Ligand-Protein Docking Simulations
Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule like Bepridil and its protein targets at an atomic level. These simulations have provided significant insights into the mechanism of action of Bepridil, particularly its binding to cardiac troponin C (cTnC).
Molecular dynamics simulations have been performed on various cTnC complexes to study the effect of Bepridil binding. nih.gov These simulations, often spanning nanoseconds, track the movements and interactions of every atom in the system, revealing how the drug influences the protein's conformation and dynamics. For instance, MD simulations based on the NMR structure of the cTnC-cTnI-Bepridil complex (PDB ID: 1LXF) have shown that Bepridil binding within the hydrophobic pocket of cTnC decreases its interaction with troponin I (TnI) and reduces the correlated motions among the subunits of the troponin complex. nih.gov
Docking simulations place the Bepridil molecule into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. These studies consistently show that Bepridil settles into the hydrophobic pocket of the N-domain of cTnC. nih.gov The pattern of chemical shifts observed in NMR spectroscopy is consistent with the stabilization of a more open regulatory domain conformation, a finding supported by docking and MD simulations. nih.gov
The results from these computational studies can be summarized by the key interactions and energetic estimations. While specific binding energy values can vary between different simulation parameters and software, the consistent outcome is the favorable interaction within the hydrophobic N-lobe of cTnC.
| Protein Target | Simulation Type | Key Findings | PDB ID |
| Cardiac Troponin C (cTnC) | Molecular Dynamics | Bepridil binds to the N-domain hydrophobic pocket, decreasing interaction with TnI and stabilizing an open conformation. nih.gov | 1LXF |
| cTnC-cTnI Complex | NMR & Docking | A single bepridil binding site was identified in the regulatory domain with an affinity constant of approximately 140 µM⁻¹. nih.gov | N/A |
| Calmodulin | Equilibrium Column Binding | Binds to the Ca²⁺-calmodulin complex with a dissociation constant (Kd) of 6.2 µM. nih.gov | N/A |
These simulations are crucial not only for understanding the existing mechanism but also for guiding the design of new molecules with improved affinity or specificity for the target protein. nih.gov
In Silico Approaches for Target Identification and Drug Repurposing
In silico approaches, which utilize computational methods to analyze biological data, are increasingly used to identify new therapeutic targets for existing drugs, a strategy known as drug repurposing. nih.govnih.gov Bepridil has been the subject of several such studies, suggesting its potential utility beyond its original indication for angina.
Anticancer Applications:
Computational methods have been employed to explore the potential of Bepridil as a treatment for various cancers. In one study focused on soft-tissue sarcoma (STS), researchers used pathway analysis and molecular docking to identify new potential targets for Bepridil. The study predicted that Bepridil could interact with several proteins associated with STS survival. Subsequent molecular docking simulations suggested stable binding between Bepridil and eight of these proteins, including CRK, FGFR4, and PIK3R2. researchgate.net These in silico findings provide a strong rationale for further experimental investigation of Bepridil in cancer therapy. researchgate.net Other research has shown that Bepridil can reduce cell viability and invasion in ovarian cancer cell lines and other cancer types like melanoma and hepatocellular carcinoma, supporting the hypothesis generated from computational models that it may have broad anticancer potential. mdpi.com
Antiviral Applications:
More recently, during the COVID-19 pandemic, drug repurposing efforts identified Bepridil as a potential antiviral agent. Guided by computational docking analysis, researchers screened a library of FDA-approved drugs for their ability to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. nih.govnih.gov Bepridil was identified as a promising candidate. Subsequent in vitro assays confirmed that Bepridil possesses significant anti-SARS-CoV-2 activity, inhibiting the virus at low micromolar concentrations in cell cultures. nih.gov The computational prediction was that Bepridil could fit inside the substrate-binding pocket of the Mpro enzyme. biorxiv.org
The table below summarizes the findings from in silico drug repurposing studies for Bepridil.
| Repurposing Indication | Computational Method | Predicted Protein Target(s) | Key Finding |
| Soft-Tissue Sarcoma | Pathway Analysis, Molecular Docking | CRK, FGFR4, LAMB1, PIK3R2, CD47, ELANE, HPGD, PRKCB | Bepridil showed stable docking results (medium-to-good binding) with eight survival-associated proteins. researchgate.net |
| COVID-19 | Molecular Docking | SARS-CoV-2 Main Protease (Mpro/3CLpro) | Docking analysis identified Bepridil as a potential inhibitor of Mpro, which was later confirmed in vitro. nih.govnih.gov |
| Ovarian Cancer | (Supported by experimental data) | EMT-associated genes (e.g., vimentin, β-catenin, Snail) | Though initiated experimentally, the suppression of metastasis-involved genes suggests targets for future in silico validation. mdpi.com |
These examples highlight the power of computational screening to rapidly generate new hypotheses for drug repurposing, significantly accelerating the process of finding new treatments for various diseases. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.gov By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drugs. ijnrd.org
While specific QSAR studies focusing exclusively on (R)-Bepridil and its close analogs are not extensively documented in the literature, the principles of QSAR have been widely applied to other classes of calcium channel blockers, such as 1,4-dihydropyridines. nih.govresearchgate.netresearchgate.net A hypothetical QSAR study on Bepridil analogs would follow a similar methodology.
The process involves several key steps:
Data Set Preparation: A series of Bepridil analogs would be synthesized, and their biological activity (e.g., IC₅₀ for calcium channel blockade or cTnC binding) would be measured.
Descriptor Calculation: For each analog, a large number of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), would be used to build a mathematical model that correlates a selection of the most relevant descriptors with the observed biological activity. ijnrd.orgresearchgate.net
Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical methods like cross-validation and by predicting the activity of a set of molecules not used in the model's creation (an external test set). nih.gov
The table below lists the types of molecular descriptors that are commonly used in QSAR studies of cardiovascular drugs and would be relevant for modeling Bepridil analogs.
| Descriptor Class | Description | Example(s) |
| Thermodynamic | Describe the energy and stability of the molecule. | Heat of formation, Dipole moment. nih.gov |
| Structural / Steric | Relate to the size and shape of the molecule. | Molecular weight, Molar refractivity, Molecular volume. researchgate.net |
| Electronic | Describe the distribution of electrons in the molecule. | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Partial charges on atoms. researchgate.net |
| Topological | Numerical indices derived from the 2D graph representation of the molecule. | Connectivity indices, Wiener index. researchgate.net |
| Hydrophobicity | Quantify the molecule's lipophilicity, which affects membrane permeability and binding. | LogP (logarithm of the partition coefficient). researchgate.net |
A successful QSAR model for Bepridil analogs could reveal which structural features are most important for activity. For example, it might quantify the optimal size of the N-alkyl substituent, the ideal electronic properties of the aromatic rings, or the importance of the isobutoxy group for enhancing potency. This information would be invaluable for the rational design of novel compounds with improved therapeutic profiles.
Preclinical Investigations of R Bepridil S Biological Effects Mechanism Focused
Cellular Pathway Modulation in Disease Models
In preclinical disease models, (R)-Bepridil has demonstrated the ability to modulate key cellular pathways implicated in cancer progression. These studies highlight its potential as an anti-cancer agent by affecting processes such as cell transition, signaling pathways, and programmed cell death.
Effects on Epithelial-Mesenchymal Transition (EMT) in Cell Lines
The epithelial-mesenchymal transition (EMT) is a critical process in cancer metastasis, enhancing the migratory and invasive properties of tumor cells. nih.gov Studies on human ovarian cancer cell lines, SKOV-3 and the more aggressive SKOV-3-13, have shown that Bepridil (B108811) can reverse the EMT-like phenotype induced by transforming growth factor-β1 (TGF-β1). nih.gov Treatment with Bepridil led to a significant downregulation in the expression of key EMT-related protein markers. nih.gov Specifically, the levels of vimentin, β-catenin, and Snail were substantially decreased in both cell lines following treatment. nih.gov These findings suggest that Bepridil suppresses the migratory and invasive capabilities of ovarian cancer cells by inhibiting the EMT process. nih.govresearchgate.net This effect was also observed in a mouse xenograft model, confirming the in vivo relevance of these cellular findings. nih.gov
Table 1: Effect of (R)-Bepridil on EMT Marker Expression in Ovarian Cancer Cell Lines
| Cell Line | Marker | Effect of Bepridil Treatment | Reference |
|---|---|---|---|
| SKOV-3 | Vimentin | Decreased Expression | nih.gov |
| SKOV-3 | β-catenin | Decreased Expression | nih.gov |
| SKOV-3 | Snail | Decreased Expression | nih.gov |
| SKOV-3-13 | Vimentin | Decreased Expression | nih.gov |
| SKOV-3-13 | β-catenin | Decreased Expression | nih.gov |
Inhibition of NOTCH1 Pathway in Cellular Models
Dysregulated NOTCH1 signaling is linked to the progression of certain cancers, including chronic lymphocytic leukemia (CLL). nih.gov Through gene expression-based screening, Bepridil was identified as a novel inhibitor of the NOTCH1 pathway. nih.gov In primary CLL cells, Bepridil's anti-leukemic efficacy was associated with the inhibition of NOTCH1 activity. This was achieved through a reduction in the levels of both trans-membrane and activated NOTCH1 protein, while the levels of NOTCH2 protein remained unchanged. nih.gov The cytotoxic effects of Bepridil were observed to be independent of the NOTCH1 mutation status. nih.gov In a CLL xenotransplant mouse model, Bepridil treatment significantly reduced the infiltration of leukemic cells in the spleen, which was linked to decreased NOTCH1 activation. nih.gov These findings provide a rationale for exploring Bepridil as a targeted anti-NOTCH1 therapy. nih.gov
Induction of Apoptosis in Preclinical Cancer Models
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapies. Bepridil has been shown to induce selective apoptosis in primary CLL cells, even in the presence of a protective stroma. nih.gov In a CLL xenotransplant model, the reduction in leukemic cell infiltration in the spleen following Bepridil administration was attributed to enhanced apoptosis alongside the inhibition of NOTCH1 activation. nih.gov Further studies have also noted Bepridil's general potential to promote apoptosis in various cancer cells. nih.gov
Antiviral Research Mechanisms
Bepridil has also been investigated for its antiviral properties, with research focusing on its ability to inhibit viral replication by targeting specific viral proteins and processes.
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)
In the context of the COVID-19 pandemic, drug repurposing efforts identified Bepridil as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov Guided by computational docking analysis, Bepridil was found to inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.govnih.gov While its half-maximal inhibitory concentration (IC50) against Mpro was relatively high at 72 µM, its potency against the live virus in cell culture was more significant. nih.gov Bepridil exhibited low micromolar half-maximal effective concentration (EC50) values when inhibiting SARS-CoV-2 in Vero E6 and A549/ACE2 cell lines. nih.govresearchgate.net Research suggests Bepridil may have a dual function: directly inhibiting Mpro within infected cells and also raising the pH of endosomes, which can interfere with viral entry into the host cell. nih.govnih.govresearchgate.net
Table 2: Antiviral Activity of (R)-Bepridil against SARS-CoV-2
| Parameter | Value/Result | Cell Line | Reference |
|---|---|---|---|
| Mpro Inhibition (IC50) | 72 µM | N/A (Enzyme Assay) | nih.gov |
| Antiviral Activity (EC50) | Low micromolar | Vero E6 | nih.gov |
Interference with Viral Entry Mechanisms (e.g., Ebolavirus Glycoprotein (B1211001) Interactions)
Bepridil has demonstrated broad-spectrum activity against filoviruses. nih.gov It has been identified as a potent inhibitor of Ebola virus (EBOV), Sudan virus (SUDV), Marburg virus (MARV), and Ravn virus in tissue culture. nih.gov The mechanism of action is believed to involve the inhibition of a late stage in the viral entry process. nih.gov It is proposed that Bepridil may directly interact with the viral glycoprotein (GP), which is crucial for the virus to fuse with the endosomal membrane of the host cell. nih.gov By binding to a large cavity in the viral GP, Bepridil may prevent this fusion event, thereby blocking viral entry. nih.gov This mechanism of interfering with viral entry has been demonstrated to be synergistic when Bepridil is combined with other entry inhibitors like sertraline. nih.gov In a lethal mouse model of Marburg virus disease, Bepridil treatment resulted in survival rates of 80-90%, confirming its in vivo anti-filovirus activity. nih.gov
Neuroscience Research
Preclinical studies have delved into the effects of (R)-Bepridil on the nervous system, highlighting its capacity to modulate neuronal functions and pain pathways through its interaction with various ion channels.
Modulation of Neuronal Excitability
(R)-Bepridil demonstrates significant modulation of neuronal excitability, primarily through its action on multiple voltage-sensitive ion channels which are crucial regulators of neuronal activity. jst.go.jp The compound is recognized as a multi-channel blocker, affecting calcium, sodium, and potassium channels. patsnap.com By inhibiting these channels, (R)-Bepridil influences the action potential of neurons. patsnap.com
Research on cultured rat cortical neurons has shown that treatment with bepridil can induce a state of delayed neuroprotection, a phenomenon known as neuronal preconditioning. This protective effect was observed against oxygen-glucose deprivation and glutamate-induced excitotoxicity. The underlying mechanism of this preconditioning appears to be dependent on the generation of superoxide (B77818). Bepridil treatment led to increased levels of several key proteins involved in cellular defense and survival, including phosphorylated protein kinase C, manganese-dependent superoxide dismutase, glutathione (B108866) peroxidase, and Bcl-2. nih.gov Interestingly, this neuroprotective effect was not blocked by a mitochondrial ATP-sensitive potassium (mitoK(ATP)) channel blocker, suggesting the mechanism may be independent of direct mitoK(ATP) activation. nih.gov
Further studies in rat models of focal ischemia have indicated that bepridil treatment can decrease the levels of amyloid-β (Aβ) peptides and calcium in the thalamus. nih.gov The accumulation of Aβ and dysregulation of calcium are implicated in neuronal damage, suggesting another pathway through which bepridil may exert its effects on neuronal health. nih.gov
Influence on Nociceptive Pathways
(R)-Bepridil has been investigated for its influence on the pathways responsible for the sensation of pain (nociception). Its ability to block multiple voltage-sensitive cation channels is thought to contribute to the suppression of nociceptor excitation. jst.go.jp A key target in this process is the T-type calcium channel, particularly the Ca_v3.2 isoform, which is involved in pathological pain states, including visceral pain. jst.go.jpnih.gov
In preclinical mouse models, (R)-Bepridil demonstrated efficacy in reducing visceral pain. Specifically, it was shown to attenuate nociceptive behaviors associated with chemically induced colonic and bladder pain. nih.gov The compound significantly reduced referred hyperalgesia, a condition where pain is perceived in an area distant from the actual site of injury. jst.go.jpnih.gov These findings suggest that by targeting channels like Ca_v3.2 in nociceptive pathways, (R)-Bepridil can modulate pain signals. jst.go.jp
Table 1: Effect of Bepridil on Nociceptive Behavior in a Mouse Model of Bladder Pain
| Parameter | Condition | Effect of Bepridil Treatment |
|---|---|---|
| Bladder Pain-like Nociceptive Behavior | Cyclophosphamide-induced | Significantly Attenuated jst.go.jp |
| Referred Hyperalgesia | Cyclophosphamide-induced | Significantly Attenuated jst.go.jp |
| Bladder Swelling (Wet Weight) | Cyclophosphamide-induced | No Significant Effect jst.go.jp |
Myocardial Contractility Mechanisms in Isolated Tissues
Investigations using isolated cardiac tissues have been crucial in elucidating the intricate mechanisms by which (R)-Bepridil affects the contractility of the heart muscle.
Analysis of Caffeine-Induced Contracture
Studies on isolated ventricular trabeculae from ferret hearts have provided insight into the intracellular actions of (R)-Bepridil. When contracture was induced by caffeine, a substance that releases calcium from the sarcoplasmic reticulum, bepridil exhibited distinct effects. It diminished the amplitude of the contracture in a manner dependent on its concentration. nih.gov
Furthermore, at a concentration of 10⁻⁶ M, bepridil significantly shortened the time to reach peak tension and accelerated the subsequent relaxation phase of the contracture. nih.gov These results point towards a clear intracellular site of action for bepridil within the ferret heart. Analysis suggests that the primary targets for this action are the sarcoplasmic reticulum and specific calcium compartments within the sarcolemma, the cell membrane of the muscle cell. nih.gov
Table 2: Effects of Bepridil (10⁻⁶ M) on Caffeine-Induced Contracture in Ferret Ventricular Trabeculae
| Parameter of Contracture | Effect Observed |
|---|---|
| Amplitude | Diminished (Concentration-dependent) nih.gov |
| Time to Peak Tension | Significantly Shortened nih.gov |
| Relaxation Phase | Accelerated nih.gov |
Force Development in Cardiac Muscle
The influence of (R)-Bepridil on the fundamental process of force development in cardiac muscle is multifaceted. While it is known to block calcium influx, which would typically reduce contractility, it also possesses intracellular actions that can enhance the contractile force. patsnap.comnih.gov
In studies using chemically skinned cardiac trabeculae from pig hearts, bepridil was found to stimulate the mechanical and biochemical activity of the myofilaments—the contractile proteins of the muscle. nih.gov It significantly increased the submaximal force developed by these tissues. This stimulatory effect was more pronounced at lower concentrations of free calcium. nih.gov
The mechanism for this enhancement of force involves a direct interaction with the contractile machinery. Bepridil was shown to increase the Ca²⁺-dependent actomyosin (B1167339) Mg²⁺-ATPase activity of myofibrils. nih.gov This enzymatic activity is fundamental to the cross-bridge cycling that generates force. Crucially, this effect was linked to an increased binding of calcium to Troponin C (TnC), a key regulatory protein in muscle contraction. nih.gov By sensitizing TnC to calcium, bepridil enhances the response of the myofilaments to a given level of intracellular calcium, thereby promoting force development. nih.govnih.gov This action helps to offset the negative inotropic effect that would result from its calcium channel blocking properties alone. nih.gov
Comparative Pharmacological and Mechanistic Studies
Comparison with Other Ion Channel Blockers and Calcium Sensitizers
Bepridil (B108811) is recognized for its complex pharmacological profile, acting as a multi-channel blocker with significant effects on cardiac and vascular ion currents. Its primary mechanisms involve blocking voltage-dependent calcium channels (L-type, T-type, P/Q-type) and sodium channels, while also exhibiting effects on potassium channels drugbank.comnih.govjst.go.jp.
Ion Channel Blocking Comparisons:
Calcium Channel Blockade: Bepridil shares the broad classification of a calcium channel blocker with agents like verapamil (B1683045) and diltiazem (B1670644). However, it is chemically distinct from these drugs drugbank.comnuph.edu.ua. Studies comparing bepridil to verapamil and diltiazem in isolated cardiac preparations have shown nuanced differences. For instance, in reducing caffeine-induced contracture in ferret hearts, bepridil demonstrated a more pronounced effect on diminishing the amplitude compared to verapamil and its quaternary derivative CERM 11888 at comparable concentrations nih.gov. Bepridil also significantly shortened the time to peak tension and accelerated relaxation, effects that differed from CERM 11888 nih.gov. Furthermore, bepridil and verapamil both reduced the rate of repriming of contracture, with bepridil's effect being significantly different from its quaternary analogue nih.gov. Bepridil's inhibition of voltage-dependent and alpha-adrenoceptor-operated Ca2+ influx in arterial smooth muscle was found to be more potent than its quaternary analogue, methylated bepridil nih.gov.
Sodium Channel Blocking (Class I Activity): Bepridil exhibits Class I antiarrhythmic properties by blocking fast sodium inward currents, a mechanism shared with Class I antiarrhythmics drugbank.comnih.govnih.gov. However, its potency for sodium channel blockade is considerably lower than for calcium channels, with reported IC50 values for sodium channels being in the micromolar range (e.g., 82.0–96.3 µmol·L−1) compared to sub-micromolar to low micromolar ranges for calcium channels nih.gov.
Potassium Channel Blocking (Class III Activity): Bepridil also demonstrates Class III antiarrhythmic effects by blocking potassium channels, notably the TREK-1 channel nih.govamegroups.orgcapes.gov.brahajournals.org. It has been shown to inhibit TREK-1 currents with an IC50 of 0.59 µM (baseline) and 4.08 µM (BL1249 activated) amegroups.org. Additionally, bepridil inhibits the IKs current with an IC50 of 6.2 µM and IKr with an IC50 of 13.2 µM amegroups.org. This broad spectrum of ion channel blockade contributes to its ability to prolong the action potential duration amegroups.org.
Calcium Sensitization Mechanism:
Bepridil possesses a unique intracellular mechanism involving calcium sensitization. It binds to cardiac troponin C (cTnC), specifically to the N-lobe, stabilizing its open configuration nih.govtandfonline.compnas.org. This stabilization impedes the lobe's closure after calcium release from domain II of cTnC, thereby slowing the dissociation of calcium and troponin I (cTnI) from cTnC tandfonline.compnas.org. This action enhances the sensitivity of the myofilaments to calcium, leading to increased contractile force without necessarily increasing intracellular calcium concentrations nih.govahajournals.org. Bepridil also acts as a calmodulin antagonist, further contributing to its complex intracellular effects drugbank.comnih.gov. While bepridil is a calcium sensitizer, detailed comparative studies directly contrasting its sensitization mechanism with other specific calcium sensitizers like levosimendan (B1675185) in terms of molecular interactions are not extensively detailed in the provided literature. However, its mechanism via cTnC binding is well-characterized nih.govtandfonline.compnas.orgahajournals.org.
Comparative Ion Channel Inhibition Data:
| Ion Channel Target | Bepridil IC50 (µM) | Notes |
| TREK-1 (baseline) | 0.59 | Inhibition of TWIK-related potassium channel 1 |
| TREK-1 (BL1249-activated) | 4.08 | Inhibition of TWIK-related potassium channel 1 when activated by BL1249 |
| IKs (rapid delayed rectifier K+) | 6.2 | Inhibition of the rapid component of the delayed rectifier potassium current |
| IKr (slow delayed rectifier K+) | 13.2 | Inhibition of the slow component of the delayed rectifier potassium current |
| L-type Calcium Channel (ICa,L) | 0.5–1.6 | Blockade of voltage-dependent L-type calcium channels |
| T-type Calcium Channel (ICa,T) | 0.4–10.6 | State-dependent blockade of voltage-dependent T-type calcium channels, varying with holding potential (e.g., 0.4 µM at -70 mV) jst.go.jp |
| Sodium Channel (INa) | 82.0–96.3 | Blockade of voltage-gated sodium channels (Nav1.5) nih.gov |
Evaluation against Quaternary Derivatives and Analogs
Research has explored structural modifications of bepridil to understand structure-activity relationships (SAR) and to potentially improve its pharmacological profile. Quaternary derivatives, such as CERM 11888 and methylated bepridil, have been synthesized and evaluated in comparison to the parent compound.
Comparisons with Quaternary Derivatives:
CERM 11888: Studies comparing bepridil with its quaternary derivative CERM 11888 on caffeine-induced contracture in ferret hearts revealed significant differences. Bepridil diminished contracture amplitude more effectively than CERM 11888, which, like verapamil, showed reduced effects only at higher concentrations. Bepridil also shortened the time to peak tension and accelerated relaxation, actions not observed to the same extent with CERM 11888. Furthermore, bepridil and verapamil reduced the rate of repriming of contracture, whereas CERM 11888 only showed a significant effect at a higher concentration, indicating a clear intracellular effect of bepridil that was weaker in its quaternary analogue nih.gov.
Methylated Bepridil: In studies on rat femoral arteries, methylated bepridil (a quaternary analogue) relaxed precontracted arterial strips more rapidly than bepridil. However, bepridil demonstrated greater potency as a vasorelaxant. Both drugs inhibited arterial contraction evoked by voltage-dependent or alpha-adrenoceptor-operated Ca2+ influx non-competitively, with bepridil exhibiting higher potency than its methylated derivative nih.gov. These findings suggest that while quaternization can alter the kinetics of action, the parent compound often retains superior potency.
Analogs and SAR:
Comparison with Other Antiarrhythmics:
Bepridil's classification as a multi-channel blocker places it in a unique position relative to drugs with more selective targets. For example, compared to Class Ic agents like flecainide (B1672765) and pilsicainide (B1217144) in patients with paroxysmal atrial fibrillation, bepridil demonstrated a Class III antiarrhythmic effect by preventing PAF, though direct comparative electrophysiological data on specific ion channel blockade potency against these agents were not detailed in the provided snippets capes.gov.br. Its broad activity profile means it can be considered alongside drugs from different Vaughan Williams classes, though its distinct chemical structure and multi-target action set it apart drugbank.comnih.govahajournals.org.
List of Compounds Mentioned:
Bepridil
Bepridil, (R)-
Verapamil
Diltiazem
CERM 11888
Methylated Bepridil
Nifedipine
Flunarizine
Trifluoperazine
W7
Amiodarone
Flecainide
Sotalol
Pimozide
Ebastine
Levosimendan
Pilsicainide
Ethosuximide
Chlorpromazine
Haloperidol
L-741626
Salbutamol
Mexiletine
Vernakalant
Tedisamil
Ambasilide
Ibutilide
Sematilide
E-4031
SD-3212
Org 13061
Future Directions in R Bepridil Academic Research
Unraveling Novel Molecular Targets and Interaction Sites
Initially recognized for its effects on cardiovascular ion channels, the scope of bepridil's molecular interactions is expanding. Research is increasingly focused on identifying and characterizing novel targets, which could elucidate its broad pharmacological effects and suggest new therapeutic applications.
One area of intense investigation is its interaction with intracellular calcium-regulating proteins. Bepridil (B108811) is known to be a calmodulin antagonist. nih.govmdpi.com It binds to the calcium-calmodulin complex, inhibiting the activation of enzymes like myosin light chain kinase. nih.gov Future studies are likely to explore the specifics of this interaction, including the precise binding sites and the downstream consequences of this inhibition in different cell types.
Another critical target is the cardiac troponin C (cTnC) complex. nih.gov Bepridil binds to the N-domain of cTnC, enhancing its sensitivity to calcium. nih.govresearchgate.net This interaction stabilizes the "open" conformation of the troponin complex, which is a key step in muscle contraction. researchgate.net Ongoing research aims to further dissect this mechanism, particularly how bepridil's binding influences the dynamics of the entire troponin complex and its interaction with other proteins in the sarcomere. nih.gov
Beyond the cardiovascular system, bepridil's potential as an anti-cancer and anti-viral agent is gaining attention. Studies have shown its efficacy against various cancer cell lines, including ovarian cancer, melanoma, and hepatocellular carcinoma, by inhibiting processes like the epithelial-mesenchymal transition (EMT). mdpi.comnih.gov Additionally, bepridil has demonstrated potent anti-filovirus activity, inhibiting viruses such as Ebola and Marburg in vitro and in vivo, and has also shown inhibitory effects against SARS-CoV-2 in cell cultures. wikipedia.orgnih.gov The molecular targets mediating these effects are still largely unknown and represent a significant frontier for future research. Computational studies have begun to predict interactions with proteins involved in tumor progression, such as CRK, fibroblast growth factor receptor 4, and protein kinase Cβ, offering a roadmap for experimental validation. researchgate.net
| Potential Novel Target Class | Specific Example(s) | Investigated Effect |
| Intracellular Calcium Sensors | Calmodulin, Cardiac Troponin C (cTnC) | Inhibition of enzyme activation, Calcium sensitization of myofilaments nih.govnih.govnih.gov |
| Cancer-Related Proteins | EMT markers (vimentin, β-catenin, Snail) | Inhibition of cancer cell migration and invasion, Reversal of EMT mdpi.comnih.gov |
| Viral Entry/Replication Factors | Filovirus and Coronavirus-related pathways | Inhibition of viral activity wikipedia.orgnih.gov |
Advanced Computational and Structural Biology Approaches
The complexity of (R)-bepridil's interactions necessitates the use of sophisticated research techniques. Advanced computational and structural biology methods are becoming indispensable for understanding its mechanism of action at an atomic level.
Molecular dynamics (MD) simulations are being employed to study the dynamic nature of bepridil's binding to its targets. For instance, MD simulations have been used to analyze bepridil's interaction with the cardiac troponin complex, providing insights into how the drug induces conformational changes and affects calcium binding and release. nih.gov These computational approaches allow researchers to visualize and analyze molecular movements over time, offering a level of detail that is difficult to achieve through experimental methods alone.
Docking studies are another powerful computational tool being used to predict and analyze the binding modes of bepridil to various protein targets. Such studies have been performed to understand how bepridil interacts with the TREK-1 potassium channel, identifying potential binding pockets within the K+ pore domain and the M4 modulator pocket. nih.gov Similarly, computational analyses are being used to predict interactions between bepridil and a host of proteins implicated in cancer, guiding further experimental research. researchgate.net These predictive models are crucial for hypothesis generation and for designing more specific and potent analogues of bepridil.
Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, have been instrumental in determining the three-dimensional structures of bepridil in complex with its targets, like the regulatory domain of cTnC. researchgate.net These high-resolution structures provide a static snapshot of the binding interface, revealing key steric and chemical interactions that are essential for its pharmacological effect. researchgate.net Future research will likely focus on obtaining structures of bepridil bound to its other known and novel targets to build a more comprehensive structural basis for its polypharmacology.
Development of (R)-Bepridil as a Research Tool for Ion Channel and Protein Dynamics Studies
Given its broad-spectrum activity, bepridil is evolving into a valuable research tool for probing the function and dynamics of ion channels and other proteins. Its ability to interact with multiple targets allows scientists to investigate complex physiological and pathological processes.
Bepridil serves as a model compound for studying the mechanisms of calcium sensitization in muscle tissue. researchgate.net By analyzing its effects on cardiac muscle fibers, researchers can gain a better understanding of the fundamental principles of contractility and how it is modulated by small molecules. nih.gov It is also used to differentiate between various ion channel subtypes and their roles in cellular electrophysiology. Because it blocks a wide array of channels—including L-type and T-type calcium channels, various potassium channels (IKr, IKs, KATP, TREK-1), and sodium channels—it can be used to dissect the contributions of each channel to specific cellular responses. nih.govnih.gov
Furthermore, its use in conjunction with techniques like patch-clamp electrophysiology helps to characterize the state-dependent block of ion channels. jst.go.jp For example, research has shown that bepridil's inhibition of T-type Ca2+ channels is dependent on the membrane potential, providing clues about the channel's gating mechanisms. jst.go.jp The study of bepridil's impact on protein degradation pathways, such as its effect on the proteasomal degradation of the Nav1.5 sodium channel subunit via calmodulin inhibition, highlights its utility in exploring post-transcriptional regulation of protein expression. nih.gov
Exploration of Mechanism-Based Polypharmacology
Bepridil's action is not limited to a single class of ion channels; it is a non-selective blocker with a distinct electrophysiological signature. mdpi.comwikipedia.org It inhibits calcium, sodium, and a variety of potassium channels, each with different potencies. nih.govnih.govnih.gov This multi-channel inhibition is thought to be the basis for some of its antiarrhythmic properties and also its proarrhythmic risks. nih.govnih.gov
| Ion Channel Target | Reported IC50 Value |
| L-type Ca2+ channels (ICa.L) | 0.5–1.6 µM nih.gov |
| T-type Ca2+ channels (ICa.T) | 0.4–10.6 µM nih.govjst.go.jp |
| Rapid delayed rectifier K+ channels (IKr) | 13.2 µM nih.govnih.gov |
| Slow delayed rectifier K+ channels (IKs) | 6.2 µM nih.govnih.gov |
| ATP-sensitive K+ channels (IKATP) | 6.6 µM nih.gov |
| TREK-1 K+ channel (baseline) | 0.59 µM nih.govamegroups.org |
Beyond direct channel block, bepridil's intracellular actions, such as calmodulin antagonism, add another layer of complexity. nih.govnih.gov By inhibiting calmodulin, bepridil can interfere with a vast number of cellular signaling pathways that are dependent on this ubiquitous calcium sensor. nih.gov This includes effects on sarcoplasmic reticulum calcium release and the function of sympathetic nerve terminals. nih.gov Research indicates that bepridil is metabolized primarily by CYP2D6 and CYP3A enzymes and is a substrate of P-glycoprotein (P-gp), suggesting that its plasma concentrations can be significantly affected by co-administered drugs (polypharmacy), further complicating its pharmacological profile. nih.gov
Future academic research will aim to create a more integrated understanding of this mechanism-based polypharmacology. This involves mapping the network of bepridil's interactions and determining how the simultaneous modulation of multiple nodes in this network leads to a specific physiological or pathological outcome. This holistic approach is essential for fully comprehending the therapeutic potential and risks associated with (R)-bepridil and for designing future multi-target agents with improved efficacy and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
